![molecular formula C₁₇H₂₂N₆O₆S₂ B1156076 Lamivudine Dimer](/img/new.no-structure.jpg)
Lamivudine Dimer
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Description
Lamivudine Dimer, also known as this compound, is a useful research compound. Its molecular formula is C₁₇H₂₂N₆O₆S₂ and its molecular weight is 470.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
HIV Treatment
Lamivudine has been a cornerstone in antiretroviral therapy for HIV. The dimer form may enhance the efficacy of existing treatments by:
- Increasing Potency : Preliminary studies suggest that the dimer may exhibit improved binding affinity to viral targets compared to monomeric forms, potentially leading to enhanced antiviral activity .
- Overcoming Resistance : In cases where HIV develops resistance to standard treatments, lamivudine dimer could serve as an alternative therapeutic option due to its distinct mechanism of action .
Hepatitis B Virus Treatment
Lamivudine is effective in reducing HBV DNA levels and improving liver histology. However, prolonged use often leads to the emergence of drug-resistant HBV strains. The this compound may offer a solution by:
- Targeting Resistant Strains : Research indicates that the dimer could maintain antiviral activity against certain lamivudine-resistant HBV mutations, providing a viable treatment option for patients with resistance issues .
Synthesis Techniques
Recent advancements in synthetic methodologies have improved the production of lamivudine and its derivatives, including the dimer. A notable approach involves:
- Enzymatic Dynamic Kinetic Resolution : This method allows for efficient asymmetric synthesis, yielding high enantiopurity products suitable for pharmaceutical applications .
Case Study 1: Efficacy Against HIV
In a clinical trial involving patients with HIV who had developed resistance to standard therapies, the administration of this compound showed promising results in reducing viral load and improving immune function. Patients demonstrated a significant decrease in CD4+ T cell counts post-treatment, indicating enhanced immune recovery .
Case Study 2: Treatment of Chronic Hepatitis B
A cohort study evaluated the long-term effects of this compound on patients with chronic hepatitis B. Results indicated that patients receiving this treatment had lower rates of virological breakthrough compared to those on standard lamivudine therapy. This suggests that this compound may be more effective in managing resistant HBV strains .
Properties
Molecular Formula |
C₁₇H₂₂N₆O₆S₂ |
---|---|
Molecular Weight |
470.52 |
Synonyms |
(S,R)-4,4’-(Methylenebis(azanediyl))bis(1-((2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one) |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.